3-methyl-1-(p-tolyl)-1H-pyrazole-4,5-dione
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Overview
Description
3-methyl-1-(p-tolyl)-1H-pyrazole-4,5-dione is a heterocyclic compound with a pyrazole ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both methyl and p-tolyl groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-(p-tolyl)-1H-pyrazole-4,5-dione typically involves the reaction of hydrazine derivatives with diketones. One common method is the reaction of p-tolylhydrazine with 3-methyl-2,4-pentanedione under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free methods and green chemistry approaches are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-(p-tolyl)-1H-pyrazole-4,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole-4,5-dione derivatives.
Reduction: Reduction reactions can convert the dione to dihydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl and p-tolyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Pyrazole-4,5-dione derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
3-methyl-1-(p-tolyl)-1H-pyrazole-4,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-methyl-1-(p-tolyl)-1H-pyrazole-4,5-dione involves its interaction with various molecular targets. In medicinal chemistry, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-phenyl-1H-pyrazole-4,5-dione: Similar structure but with a phenyl group instead of a p-tolyl group.
1-(p-tolyl)-3-methyl-1H-pyrazole-5-ol: Similar structure but with a hydroxyl group at the 5-position.
3-methyl-1-(p-tolyl)-1H-pyrazole-5-methylemine: Similar structure but with a methylemine group at the 5-position.
Uniqueness
3-methyl-1-(p-tolyl)-1H-pyrazole-4,5-dione is unique due to the presence of both methyl and p-tolyl groups, which influence its chemical reactivity and biological activity. The combination of these groups provides a distinct electronic environment that can be exploited in various applications .
Properties
CAS No. |
62349-57-9 |
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Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
5-methyl-2-(4-methylphenyl)pyrazole-3,4-dione |
InChI |
InChI=1S/C11H10N2O2/c1-7-3-5-9(6-4-7)13-11(15)10(14)8(2)12-13/h3-6H,1-2H3 |
InChI Key |
WOUIVMKEXPGXKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=O)C(=N2)C |
Origin of Product |
United States |
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